Fluphenazine Enanthate Dihydrochloride
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Overview
Description
Fluphenazine Enanthate Dihydrochloride is a derivative of fluphenazine, a high-potency typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of chronic psychoses such as schizophrenia. This compound is known for its long-acting properties, making it suitable for depot injections, which can last for several weeks .
Mechanism of Action
Target of Action
Fluphenazine Enanthate Dihydrochloride primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
Fluphenazine acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .
Biochemical Pathways
The blockade of dopaminergic receptors by Fluphenazine leads to a decrease in the release of hypothalamic and hypophyseal hormones . This action is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Fluphenazine when taken orally is about 2.7% . The elimination half-life of Fluphenazine when administered intramuscularly is 15 hours for the hydrochloride form and 7-10 days for the decanoate form . It is excreted through urine and feces .
Result of Action
The molecular and cellular effects of Fluphenazine’s action primarily involve the reduction of psychotic symptoms in conditions such as schizophrenia . By blocking dopamine receptors, Fluphenazine helps to balance dopamine levels in the brain, which can alleviate symptoms of psychosis .
Biochemical Analysis
Biochemical Properties
Fluphenazine Enanthate Dihydrochloride interacts with various biomolecules, primarily by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones .
Cellular Effects
This compound influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is believed to depress the reticular activating system, which plays a crucial role in wakefulness and alertness .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to block dopamine receptors . This blocking action is believed to be related to its therapeutic effects in treating psychotic disorders .
Temporal Effects in Laboratory Settings
It is known that the compound and its metabolites are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized into sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU) and N4’-oxide (FLU-NO) metabolites .
Transport and Distribution
This compound is distributed within cells and tissues. It is found to be 10- to 27-fold higher in brain regions than in plasma . Liver contained the highest levels of all analytes at all doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluphenazine Enanthate Dihydrochloride involves the esterification of fluphenazine with enanthic acid (heptanoic acid). The reaction typically requires the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Fluphenazine Enanthate Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Fluphenazine sulfoxide and other oxidized metabolites.
Reduction: Reduced forms of fluphenazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fluphenazine Enanthate Dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its effects on neurotransmitter systems and receptor binding in the brain.
Industry: Utilized in the formulation of long-acting injectable medications for chronic psychiatric conditions.
Comparison with Similar Compounds
Fluphenazine Decanoate: Another long-acting ester of fluphenazine used for depot injections.
Chlorpromazine: A low-potency typical antipsychotic with similar therapeutic uses but different pharmacokinetic properties.
Haloperidol: A high-potency typical antipsychotic with a different chemical structure but similar clinical applications.
Uniqueness: Fluphenazine Enanthate Dihydrochloride is unique due to its long-acting properties, which allow for less frequent dosing compared to other antipsychotics. This makes it particularly useful for patients who have difficulty adhering to daily medication regimens .
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORZKYVLRPQZBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Cl2F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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